![molecular formula C16H11BrCl2N4OS B2454158 N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide CAS No. 391887-01-7](/img/structure/B2454158.png)

N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

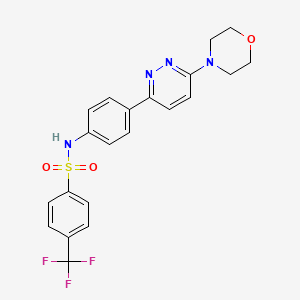

This compound is a complex organic molecule with several functional groups, including a 1,2,4-triazole ring, a sulfanylidene group, and a benzamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Important techniques for analyzing the molecular structure include spectroscopic methods like NMR and IR, as well as X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the triazole ring might participate in reactions with electrophiles, while the sulfanylidene group could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Applications De Recherche Scientifique

Crystal Structure and Molecular Aggregation

N-[[4-(4-Bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide and its derivatives have been explored for their crystal structures and molecular aggregation patterns. One study focused on closely related compounds crystallized as ethanol monosolvates, revealing that the independent components are linked by hydrogen bonds to form centrosymmetric four-molecule aggregates (Chinthal et al., 2020).

Synthesis and Structural Analysis

Various studies have synthesized novel compounds related to this compound, characterizing them through spectroscopic methods and analyzing their molecular structures (Vorga & Badea, 2021). Another study involved synthesizing a racemic secondary alcohol derivative through S-alkylation in an alkaline medium followed by reduction (Wujec & Typek, 2023).

Pharmacological Properties

Research has been conducted on the pharmacological properties of compounds related to this compound. For instance, a study explored the effects of these compounds on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

Antimicrobial and Antifungal Activities

Several derivatives of this compound have been studied for their antimicrobial and antifungal activities. A study focused on the synthesis of sulfanilamide-derived 1,2,3-triazoles showed promising antibacterial potency against various strains (Wang et al., 2010).

Molecular Docking and Theoretical Studies

Theoretical studies, including molecular docking and density functional theory (DFT) calculations, have been conducted on related compounds. These studies aim to understand the molecular properties and potential biological activities, such as anti-tuberculosis activity (Panicker et al., 2015).

Synthesis of Novel Derivatives and Biological Activities

Research has also focused on synthesizing new derivatives of this compound and evaluating their biological activities. Studies explored their potential as antimicrotubule agents and their antiproliferative activity against cancer cell lines (Stefely et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazoles, the class of compounds to which it belongs, are known to interact with various biological targets due to their planar structure and the presence of multiple reactive sites

Biochemical Pathways

Thiazoles have been found to interact with a variety of biochemical pathways due to their broad range of biological activities . .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogP value, seems to suggest a potential for good absorption and distribution within the body . .

Result of Action

Given the broad range of biological activities associated with thiazoles , it is likely that this compound could have multiple effects at the molecular and cellular level.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrCl2N4OS/c17-9-1-4-11(5-2-9)23-14(21-22-16(23)25)8-20-15(24)12-7-10(18)3-6-13(12)19/h1-7H,8H2,(H,20,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSKWQCBZKESKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrCl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxybenzoyl)benzohydrazide](/img/structure/B2454079.png)

![Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate](/img/structure/B2454084.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454088.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2454089.png)

![Ethyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2454095.png)

![N-{3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2454097.png)